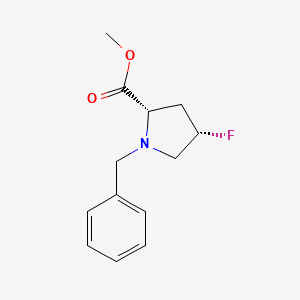

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate

Descripción

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position, a fluorine atom at the C4 position, and a methyl ester at the C2 position. Its stereochemistry (2S,4S) is critical for its physicochemical and biological properties, as the spatial arrangement of substituents influences interactions with biological targets. This compound is of interest in medicinal chemistry due to the fluorine atom’s electronegativity, which enhances binding affinity in enzyme inhibition, and the benzyl group’s role in modulating lipophilicity .

Propiedades

Fórmula molecular |

C13H16FNO2 |

|---|---|

Peso molecular |

237.27 g/mol |

Nombre IUPAC |

methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |

Clave InChI |

RICJDAZEAFBQOH-RYUDHWBXSA-N |

SMILES isomérico |

COC(=O)[C@@H]1C[C@@H](CN1CC2=CC=CC=C2)F |

SMILES canónico |

COC(=O)C1CC(CN1CC2=CC=CC=C2)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl bromide and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or fluorine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

Stereochemical Impact :

- All three compounds share the (2S,4S) configuration, which is crucial for maintaining consistent spatial orientation of substituents. This configuration is often retained in analogs to preserve target binding efficacy .

Molecular Weight and Solubility: The target compound (236.26 g/mol) is lighter than the 2-benzylphenoxy analog (311.38 g/mol), suggesting better solubility in polar solvents. The 3-fluorophenoxy analog (239.24 g/mol) has comparable solubility but differs in substituent electronic effects .

Actividad Biológica

Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate, with the CAS number 1318130-00-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C13H16FNO2

- Molecular Weight : 237.27 g/mol

- IUPAC Name : methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate

The compound features a pyrrolidine ring substituted with a fluorine atom and a benzyl group, which may contribute to its biological activity.

The biological activity of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate is primarily investigated in the context of its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways or as a modulator of receptor activity.

Inhibitory Activity

Recent research indicates that compounds with similar structures exhibit inhibitory effects on key proteins involved in cancer progression and immune response modulation. For example, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to PD-L1, a critical target in cancer immunotherapy .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. The results indicate that Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate demonstrates significant cytotoxicity at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values are comparable to those of established chemotherapeutic agents, suggesting its potential as a therapeutic candidate.

Case Studies

- Study on PD-L1 Inhibition : A recent study explored the modification of similar compounds for enhanced PD-L1 inhibition. The findings revealed that structural changes could significantly improve binding affinity and inhibitory activity against PD-L1, which is crucial for developing cancer immunotherapies .

- Cytotoxicity Assessment : In another investigation, Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, with notable selectivity towards malignant cells compared to normal cell lines .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate. Preliminary data indicate moderate lipophilicity and favorable metabolic stability, which are critical for therapeutic applications.

Toxicological Profile

Initial toxicity assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its safety parameters and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.